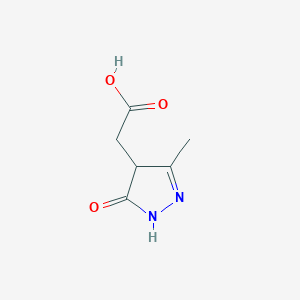

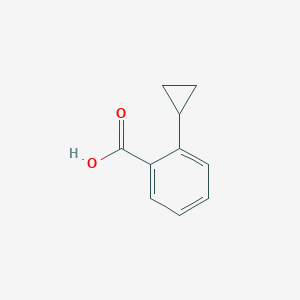

2-(3-メチル-5-オキソ-4,5-ジヒドロ-1H-ピラゾール-4-イル)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

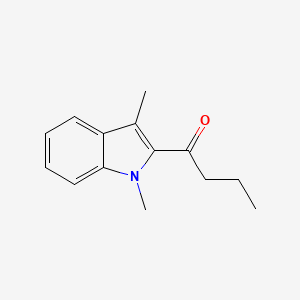

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring

科学的研究の応用

有機合成

この化合物は、グリシン誘導体のエナミノアミドの環化モードで使用されてきました . 高収率と操作の簡便さは、合成手順の主な特徴です .

創薬

構造的に関連するピロール-3-カルボン酸の4-オキソ誘導体、および一般的にピロリン-4-オンは、抗マラリア薬として生物活性を持つ化合物として注目されています およびHIV-1プロテアーゼ阻害剤 活性。

抗癌剤

この化合物から得られるチアゾリル-ピラゾール誘導体は、潜在的な抗癌剤として研究されています . これらの化合物は、ヒト肝癌細胞株(HepG-2)に対してスクリーニングされ、ドキソルビシン標準薬に近い活性を示しました .

酵素阻害

これらの化合物は、ヒト組織非特異性アルカリホスファターゼ(h-TNAP)、組織特異性ヒト腸アルカリホスファターゼ(h-IAP)、ヒト胎盤アルカリホスファターゼ(h-PLAP)、ヒト生殖細胞アルカリホスファターゼ(h-GCAP)を含むヒト組換えアルカリホスファターゼに対してスクリーニングされてきました .

生物活性

この化合物の一部であるピラゾール核は、抗菌、抗炎症、抗癌、鎮痛、抗痙攣、駆虫、抗酸化、除草など、多くの生物活性を持っています .

ドーパミン受容体サブタイプ選択的薬剤

この化合物は、神経および精神疾患の潜在的な治療法であるドーパミン受容体サブタイプ選択的薬剤の開発の文脈で言及されてきました .

作用機序

Target of Action

It has been found that similar compounds have shown binding affinity to protein receptor pdb: 4bft

Mode of Action

It has been suggested that similar compounds form hydrogen bonds with amino acid residues tyr235, tyr177, and his179 . This interaction could potentially lead to changes in the receptor’s activity, affecting the biological processes it is involved in.

Biochemical Pathways

Compounds with similar structures have been reported to show antioxidant potential . This suggests that they may interact with biochemical pathways involved in oxidative stress and free radical scavenging.

Pharmacokinetics

It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.

Result of Action

Similar compounds have shown good scavenging potential in dpph assays , suggesting that they may have antioxidant effects at the molecular and cellular levels.

Action Environment

The action of this compound can potentially be influenced by various environmental factors. For instance, its solubility in water and other polar solvents suggests that it could be affected by the hydration status of the body. Additionally, its release into the environment can occur from industrial use , which could potentially influence its stability and efficacy.

生化学分析

Biochemical Properties

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been reported to possess various biological activities, including enzyme inhibition . The compound can interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmission, and may exhibit inhibitory effects . Additionally, it can bind to proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect cell proliferation and apoptosis in cancer cells . The compound may also modulate signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is involved in cell growth and differentiation . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and affecting neurotransmission . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, affecting their biological activity . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, such as alterations in cell proliferation, apoptosis, and oxidative stress responses . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid can vary with different dosages in animal models. Studies have shown that pyrazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of signaling pathways . At higher doses, it may cause toxicity, affecting liver and kidney function, and leading to oxidative stress and cellular damage . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . Additionally, it can affect metabolic flux and metabolite levels, influencing cellular energy production and redox balance . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid within cells and tissues are important for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . For example, it may interact with membrane transporters that facilitate its uptake into cells, where it can exert its effects . Additionally, the compound’s distribution within tissues can influence its therapeutic potential and toxicity profile . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy production and oxidative stress responses . Additionally, its localization to the nucleus can affect gene expression and cellular metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent oxidation. The reaction conditions often include:

Condensation: Ethyl acetoacetate and hydrazine hydrate are reacted under reflux conditions

特性

IUPAC Name |

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h4H,2H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGYDEGDXANEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)